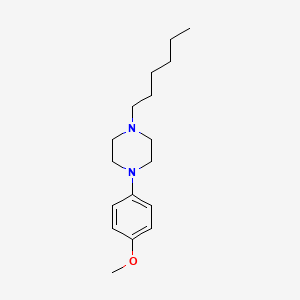
1-Hexyl-4-(4-methoxyphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Hexyl-4-(4-methoxyphenyl)piperazine is a chemical compound that belongs to the class of piperazines. It has been the subject of scientific research due to its potential use in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Applications De Recherche Scientifique
Serotonin Antagonist Research
1-Hexyl-4-(4-methoxyphenyl)piperazine and its analogues have been a focus in the research of serotonin antagonists, particularly targeting the 5-HT1A serotonin receptor. Studies have explored various analogues for improved selectivity and binding affinity. For example, research by Raghupathi et al. (1991) developed analogues with improved 5-HT1A affinity and selectivity, highlighting their potential in serotonin antagonist applications (Raghupathi et al., 1991).
Antipsychotic and Antidepressant Potential
The compound has also been investigated for its potential in treating psychiatric disorders. Mokrosz et al. (1994) studied a set of 4-alkyl-1-(o-methoxyphenyl)piperazines, including derivatives of this compound, demonstrating its potency as a presynaptic and postsynaptic 5-HT1A receptor antagonist, suggesting potential applications in antipsychotic treatments (Mokrosz et al., 1994).
Dopaminergic Ligand Research
Penjišević et al. (2016) synthesized derivatives of this compound for mapping the dopamine D2 receptor, assessing their affinity in vitro. This research contributes to the understanding of dopaminergic ligands, relevant in the context of neurological and psychiatric disorders (Penjišević et al., 2016).
Antioxidant and Antimutagenic Properties
Słoczyńska et al. (2016) investigated the in vitro mutagenic, antimutagenic, and antioxidant properties of this compound derivatives. Their findings indicated non-mutagenic and antimutagenic effects in bacterial strains, along with notable antioxidant properties, which are essential in the development of therapeutic agents (Słoczyńska et al., 2016).
Synthesis and Structural Studies
Research has also focused on the synthesis and structural analysis of this compound derivatives. For instance, studies like those by Qi-don (2015) have been conducted to understand the chemical structure and potential modifications of the compound for various applications (Yang Qi-don, 2015).
Imaging Agent Development
Shimoda et al. (2013) explored this compound derivatives as potential positron emission tomography (PET) radiotracers for imaging serotonin 5-HT7 receptors in the brain. This research contributes to the development of imaging agents for neurological studies (Shimoda et al., 2013).
Propriétés
IUPAC Name |
1-hexyl-4-(4-methoxyphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O/c1-3-4-5-6-11-18-12-14-19(15-13-18)16-7-9-17(20-2)10-8-16/h7-10H,3-6,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMANVZDJHFPLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2452607.png)
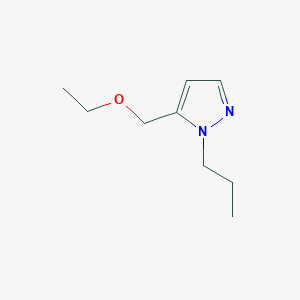
![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-phenylpiperidine-4-carboxylic acid](/img/structure/B2452609.png)
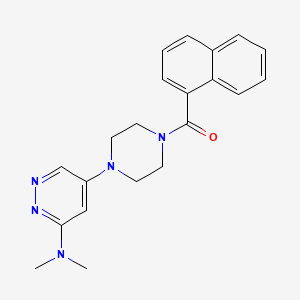
![Tert-butyl 5-(5-chlorofuran-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrole-2-carboxylate](/img/structure/B2452611.png)
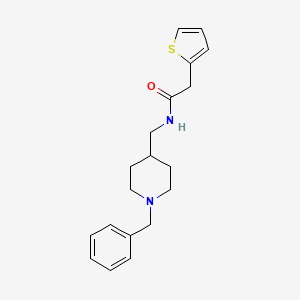
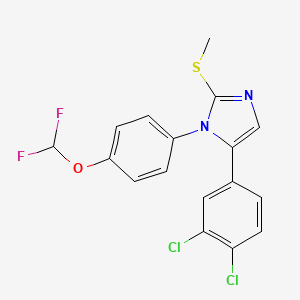
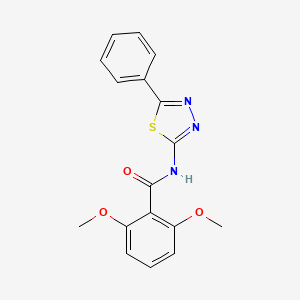

![[(2S,4S)-1-(5-Chloro-6-fluoropyridin-3-yl)sulfonyl-4-methoxypyrrolidin-2-yl]methanol](/img/structure/B2452617.png)
![N-(3-(dimethylamino)propyl)-4-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2452624.png)

![6-Fluoro-4-[(4-methoxyphenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2452627.png)
![3-chloro-N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2452629.png)